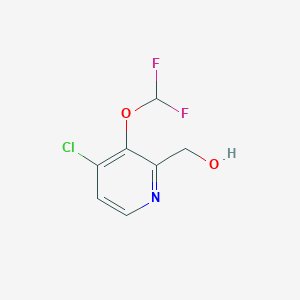
4-Chloro-3-difluoromethoxy-2-hydroxymethylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-difluoromethoxy-2-hydroxymethylpyridine is a chemical compound with significant interest in various scientific fields This compound is characterized by its unique structure, which includes a pyridine ring substituted with chloro, difluoromethoxy, and hydroxymethyl groups
Méthodes De Préparation
One common method involves the use of Selectfluor® for the fluorination step . Industrial production methods often employ advanced techniques to ensure high yield and purity, such as the use of specific catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
4-Chloro-3-difluoromethoxy-2-hydroxymethylpyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.
Applications De Recherche Scientifique
4-Chloro-3-difluoromethoxy-2-hydroxymethylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-3-difluoromethoxy-2-hydroxymethylpyridine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate various biochemical processes .
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 4-Chloro-3-difluoromethoxy-2-hydroxymethylpyridine stands out due to its unique combination of substituents on the pyridine ring. Similar compounds include:
- 3-Chloro-4-(difluoromethoxy)pyridin-2-ylmethanamine hydrochloride
- N-[3-chloro-4-(difluoromethoxy)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide
These compounds share some structural similarities but differ in their specific substituents and resulting properties.
Propriétés
Formule moléculaire |
C7H6ClF2NO2 |
|---|---|
Poids moléculaire |
209.58 g/mol |
Nom IUPAC |
[4-chloro-3-(difluoromethoxy)pyridin-2-yl]methanol |
InChI |
InChI=1S/C7H6ClF2NO2/c8-4-1-2-11-5(3-12)6(4)13-7(9)10/h1-2,7,12H,3H2 |
Clé InChI |
WMHKGCFNHQMSTK-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C(=C1Cl)OC(F)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


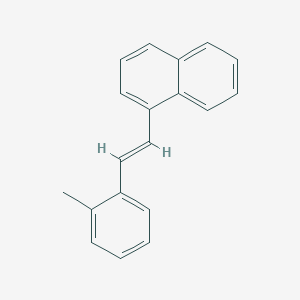
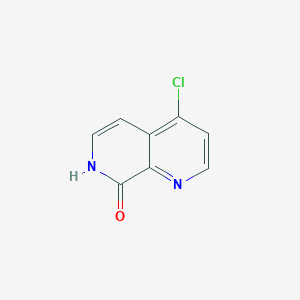
![(1S,2S,7R)-6-ethyl-6'-hydroxy-1'-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undec-5-ene-2,3'-indole]-2'-one](/img/structure/B14853802.png)
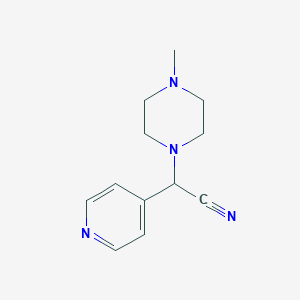
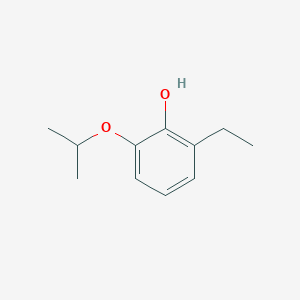
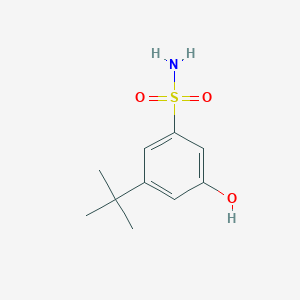
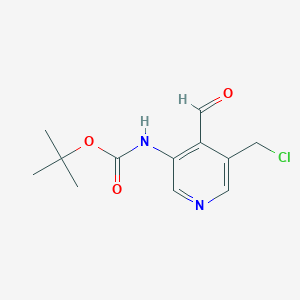
![[6-(3-Iodophenyl)pyridin-3-YL]methanol](/img/structure/B14853831.png)
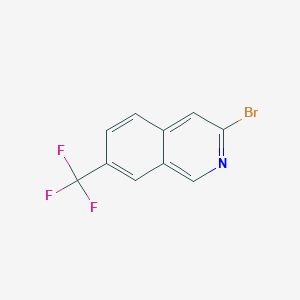
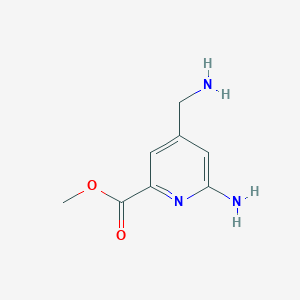
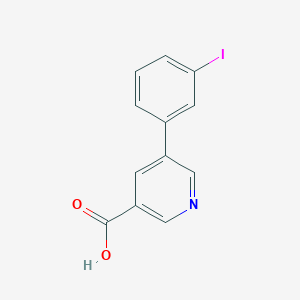
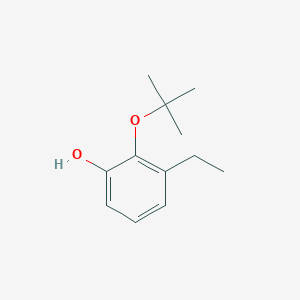
![2-(Trifluoromethyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine](/img/structure/B14853861.png)

